molecular formula C14H19N3O9 B1338948 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide CAS No. 94427-00-6

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

Cat. No.: B1338948
CAS No.: 94427-00-6
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-HTOAHKCRSA-N
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Description

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is a chemical compound that belongs to the class of acetylated sugars. It is commonly used in organic synthesis, particularly in the preparation of glycosyl azides, which are important intermediates in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

It’s known that this compound is used as an organic condensation reagent for chemistries such as n- and s- galactosylation reactions . These reactions are crucial in the synthesis of various bioactive compounds, suggesting that the compound may interact with a wide range of biological targets.

Mode of Action

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide contains an azide group. This allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These reactions enable the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

Given its role in n- and s- galactosylation reactions , it’s likely that it influences the synthesis of glycosylated compounds. Glycosylation is a critical post-translational modification that affects the function of many proteins and lipids, so the compound could potentially impact a wide range of biochemical pathways.

Pharmacokinetics

Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Given its role in galactosylation reactions , it’s likely that it influences the structure and function of glycosylated compounds. This could have wide-ranging effects, as glycosylation plays a crucial role in many biological processes, including protein folding, cell adhesion, and immune response.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability may be temperature-sensitive, as it’s recommended to be stored at -20°C . Furthermore, it’s soluble in chloroform , suggesting that its action and efficacy could be influenced by the lipid content of the environment.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide interacts with molecules containing an alkyne group . The azide group in the compound can react with these molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction allows the formation of a larger molecule through a reliable and predictable reaction .

Cellular Effects

The cellular effects of this compound are primarily related to its role in click chemistry . The compound can be used to modify biomolecules within the cell, allowing researchers to study various cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the nature of the alkyne-containing molecules it reacts with .

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to react with alkyne-containing molecules in a CuAAC reaction . This reaction results in the formation of a larger molecule, which can influence various biological processes depending on the specific alkyne-containing molecule involved .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the nature of the reactions it is involved in

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in click chemistry . The compound can react with alkyne-containing molecules to form larger molecules, potentially affecting metabolic flux or metabolite levels . The specific enzymes or cofactors it interacts with would depend on the alkyne-containing molecules involved in the reaction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including the nature of the alkyne-containing molecules it reacts with

Subcellular Localization

The subcellular localization of this compound would be influenced by the specific reactions it is involved in within the cell . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would depend on the nature of the alkyne-containing molecules it reacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) in dichloromethane (CH2Cl2) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, purification techniques, and the implementation of safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles to form different glycosyl derivatives.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Azidotrimethylsilane (TMSN3) and Lewis acids like tin(IV) chloride (SnCl4).

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Substitution: Various glycosyl derivatives depending on the nucleophile used.

    Reduction: Glycosyl amines.

    Oxidation: Glycosyl carboxylic acids.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl azide
  • 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl azide
  • 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl bromide

Uniqueness

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is unique due to its specific configuration and the presence of an azide group at the anomeric position. This makes it a valuable intermediate in the synthesis of glycosylated molecules, particularly in the formation of glycosidic bonds. Its acetylated form also provides stability and solubility in organic solvents, which is advantageous in various synthetic applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461082
Record name (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94427-00-6
Record name (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in the synthesis of triazole-linked sugar derivatives?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide serves as a starting material for synthesizing novel triazole-linked sugar derivatives. The research demonstrates its use in a 1,3-dipolar cycloaddition reaction with 3,3,3-trifluoropropinyl benzene. This reaction yields two regioisomeric products: 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole and 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-5-trifluoromethyl-4-phenyl-1,2,3-triazole []. This highlights the compound's utility in creating structurally diverse molecules with potential biological activity.

Q2: Is there any structural information available for the products derived from 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in this study?

A2: Yes, the research includes an X-ray analysis of 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole (one of the regioisomers formed) []. This structural data provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be crucial for understanding its potential interactions and activities.

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